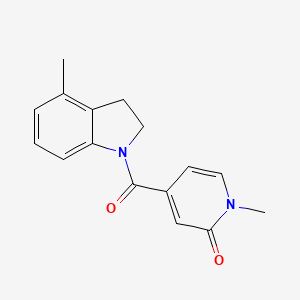
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in various human cancers, making EGFR an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the activation of EGFR in various cancer cell lines. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in vitro. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been used in various cell-based assays to investigate the role of EGFR in cancer cell growth and survival. However, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has poor pharmacokinetic properties, which can limit its use in animal studies.
Direcciones Futuras
1. Development of more potent and selective EGFR inhibitors: Despite its potent inhibitory activity, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limitations in terms of solubility and pharmacokinetic properties. Therefore, there is a need to develop more potent and selective EGFR inhibitors with improved pharmacological properties.
2. Combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents: 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Therefore, there is a potential for combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents to improve treatment outcomes.
3. Investigation of EGFR signaling in other diseases: EGFR signaling has been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases. Therefore, there is a need to investigate the role of EGFR signaling in these diseases and the potential for EGFR inhibitors, such as 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, as therapeutic agents.
Métodos De Síntesis
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one can be synthesized through a multistep process starting from 2,3-dihydroindole-1-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-methyl-2-aminopyridine to yield the desired intermediate. The final step involves the N-methylation of the intermediate using methyl iodide to produce 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one. The overall yield of the synthesis is about 20%.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and head and neck cancers. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one exerts its anticancer effects by blocking the activation of EGFR, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
1-methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-14-13(11)7-9-18(14)16(20)12-6-8-17(2)15(19)10-12/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMYFKNXBNELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)



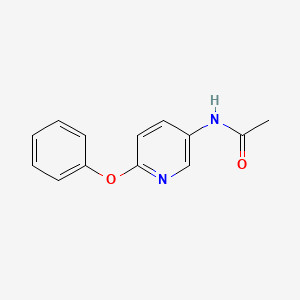
![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
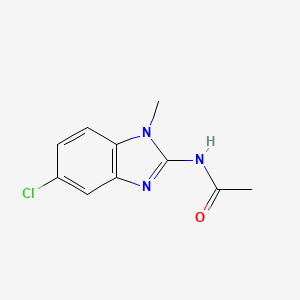
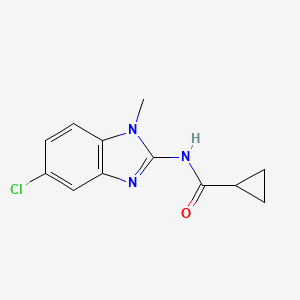
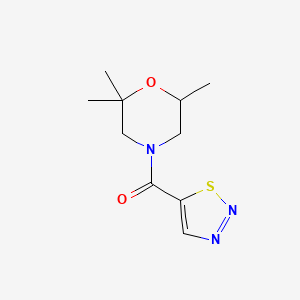
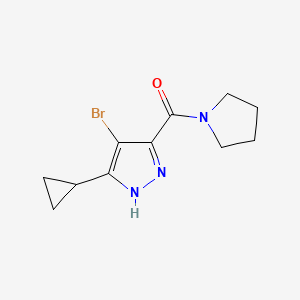
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)
